molecular formula C10H16IN3S2 B2526204 6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide CAS No. 218456-48-5

6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide

Cat. No.: B2526204
CAS No.: 218456-48-5
M. Wt: 369.28
InChI Key: YSEZPDZBPFETQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide is a complex organic compound with a unique structure that includes an ethylthio group, a thienylmethyl group, and a tetrahydro-1,3,5-triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide typically involves multiple steps. One common approach is the reaction of 2-thienylmethylamine with ethylthiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with formaldehyde and ammonium iodide to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazine ring or the thienylmethyl group.

    Substitution: The hydroiodide ion can be substituted with other nucleophiles, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylthio)-N-(2-thienylmethyl)benzamide
  • N,N′-Bis(2-thienylmethyl)-1,2-ethanediamine
  • 2-Amino-5-(2-thienylmethyl)thiazole

Uniqueness

6-(Ethylthio)-3-(2-thienylmethyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-ethylsulfanyl-3-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S2.HI/c1-2-14-10-11-7-13(8-12-10)6-9-4-3-5-15-9;/h3-5H,2,6-8H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEZPDZBPFETQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCN(CN1)CC2=CC=CS2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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